Ac-rC-Phosphoramidit

Übersicht

Beschreibung

Ac-rC-Phosphoramidit ist ein spezialisiertes chemisches Reagenz, das bei der Synthese von modifizierten RNA-Molekülen verwendet wird. Es ist besonders bekannt für seine Fähigkeit, 5-Methylcytosin in RNA-Stränge zu integrieren, was es zu einem wertvollen Werkzeug für Forscher macht, die die RNA-Stabilität und die epigenetische Regulation untersuchen.

Wissenschaftliche Forschungsanwendungen

Ac-rC-Phosphoramidit wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet:

Chemie: Es wird zur Synthese von Oligonukleotiden für Forschungs- und Diagnosezwecke eingesetzt.

Biologie: Forscher verwenden es, um die RNA-Stabilität und die epigenetische Regulation zu untersuchen, indem sie 5-Methylcytosin in RNA-Stränge einbauen.

Medizin: Es spielt eine Rolle bei der Entwicklung von Oligonukleotid-basierten Therapeutika, wie z. B. Antisense-Oligonukleotiden und kleinen interferierenden RNAs (siRNAs).

Industrie: Es wird bei der großtechnischen Produktion von synthetischer DNA und RNA für verschiedene Anwendungen verwendet, darunter Next-Generation-Sequenzierung und Gentests.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in RNA-Stränge während der Oligonukleotid-Synthese. Die einzigartige Fähigkeit der Verbindung, 5-Methylcytosin in RNA-Stränge zu integrieren, ermöglicht es Forschern, die komplexen Dynamiken der RNA-Stabilität und der epigenetischen Regulation zu untersuchen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören die RNA-Moleküle selbst und die Enzyme, die für die RNA-Synthese und -Modifikation verantwortlich sind.

Wirkmechanismus

Target of Action

Ac-rC Phosphoramidite, also known as N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acid sequences that are being synthesized .

Mode of Action

The compound acts as a building block in the synthesis of oligonucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process . The phosphoramidite group of the compound reacts with the terminal 5’-OH of the oligonucleotide, which is a key step in the synthesis of oligonucleotides .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis . It is involved in the formation of phosphodiester bonds that link individual nucleotides together to form the oligonucleotide chain . The compound’s unique structure allows it to be incorporated into the oligonucleotide chain, thereby influencing the sequence and structure of the final product .

Pharmacokinetics

Instead, its stability, reactivity, and efficiency in the context of oligonucleotide synthesis are of primary importance .

Result of Action

The result of the action of Ac-rC Phosphoramidite is the successful synthesis of oligonucleotides with the desired sequence . These oligonucleotides can be used for a variety of purposes, including research, diagnostic, and therapeutic applications .

Action Environment

The action of Ac-rC Phosphoramidite is influenced by several environmental factors. These include the conditions under which the oligonucleotide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Proper storage and handling of the compound are also crucial to maintain its stability and ensure its effective performance in oligonucleotide synthesis .

Biochemische Analyse

Biochemical Properties

Ac-rC Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The compound is used to introduce modified residues into RNA molecules, which can affect the stability and function of the resulting oligonucleotides. Ac-rC Phosphoramidite interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions are essential for the successful synthesis of modified RNA molecules, which can be used in various research and therapeutic applications .

Cellular Effects

Ac-rC Phosphoramidite influences various cellular processes by modifying RNA molecules. The incorporation of Ac-rC Phosphoramidite into RNA strands can affect cell signaling pathways, gene expression, and cellular metabolism. For example, modified RNA molecules synthesized using Ac-rC Phosphoramidite can alter the stability and translation efficiency of mRNA, leading to changes in protein expression levels. Additionally, these modified RNA molecules can impact cellular metabolism by affecting the synthesis and degradation of key metabolic enzymes .

Molecular Mechanism

The mechanism of action of Ac-rC Phosphoramidite involves its incorporation into RNA molecules during the synthesis process. The compound binds to the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step where the phosphoramidite of the next nucleoside in the sequence is added. This process is facilitated by an activator, which increases the reactivity of the phosphoramidite. The resulting modified RNA molecules can exhibit altered binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ac-rC Phosphoramidite can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at or below -20°C. Prolonged exposure to ambient conditions can lead to degradation, affecting its efficacy in RNA synthesis. Long-term studies have shown that modified RNA molecules synthesized using Ac-rC Phosphoramidite can exhibit stable and consistent effects on cellular function, although some degradation products may accumulate over time .

Dosage Effects in Animal Models

The effects of Ac-rC Phosphoramidite can vary with different dosages in animal models. At lower dosages, the compound can effectively modify RNA molecules without causing significant adverse effects. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression. Threshold effects have been noted, where a certain dosage level is required to achieve the desired modifications in RNA molecules without causing toxicity .

Metabolic Pathways

Ac-rC Phosphoramidite is involved in various metabolic pathways, particularly those related to RNA synthesis and modification. The compound interacts with enzymes such as RNA polymerases and reverse transcriptases, facilitating the incorporation of modified nucleotides into RNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Additionally, the modified RNA molecules synthesized using Ac-rC Phosphoramidite can impact the expression and activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Ac-rC Phosphoramidite is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on RNA synthesis and modification. The transport and distribution of Ac-rC Phosphoramidite are crucial for its efficacy in modifying RNA molecules and influencing cellular processes .

Subcellular Localization

Ac-rC Phosphoramidite exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the successful incorporation of Ac-rC Phosphoramidite into RNA molecules and the subsequent effects on cellular processes. The subcellular localization of Ac-rC Phosphoramidite can influence its interactions with biomolecules and its overall efficacy in modifying RNA molecules .

Vorbereitungsmethoden

Die Synthese von Ac-rC-Phosphoramidit umfasst mehrere Schritte. Der Prozess beginnt mit der Schutzgruppe des 5’-Hydroxyl-Grupps des Nukleosids, das an einem festen Träger befestigt ist. Dies wird gefolgt vom Kopplungsschritt, bei dem das Phosphoramidit des nächsten Nukleosids in der Sequenz zusammen mit einem Aktivator hinzugefügt wird, um die Reaktivität des Phosphoramidits zu erhöhen. Der Kappungsschritt acetyliert alle verbleibenden 5’-Hydroxyl-Gruppen, die im Kopplungsschritt nicht reagiert haben, wodurch die Kontrolle über die Oligonukleotidsequenz gewährleistet wird. Schließlich wird das Phosphat oxidiert, bereit, die Phosphodiesterbindung zu bilden, sobald das endgültige Oligonukleotid vollständig ist und vollständig entschützt ist .

Analyse Chemischer Reaktionen

Ac-rC-Phosphoramidit durchläuft während der Oligonukleotid-Synthese verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Phosphatgruppe wird oxidiert, um eine stabile Phosphodiesterbindung zu bilden.

Kopplung: Das Phosphoramidit reagiert mit der 5’-Hydroxylgruppe der wachsenden Oligonukleotidkette.

Kappung: Unerreagierte 5’-Hydroxylgruppen werden acetyliert, um unerwünschte Nebenreaktionen zu verhindern.

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören wasserfreies Acetonitril als Verdünnungsmittel, 5-Ethylthio-1H-Tetrazol als Aktivator und Jod in Pyridin/Tetrahydrofuran als Oxidationsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gewünschten Oligonukleotide mit spezifischen Sequenzen und hoher Reinheit.

Vergleich Mit ähnlichen Verbindungen

Ac-rC-Phosphoramidit kann mit anderen Nukleosid-Phosphoramiditen verglichen werden, die bei der Oligonukleotid-Synthese verwendet werden. Zu ähnlichen Verbindungen gehören:

2’-O-Methyl-Phosphoramidite: Werden für die Synthese von RNA-Oligos mit erhöhter Stabilität verwendet.

2’-Fluor-Phosphoramidite: Werden für die Synthese von RNA-Oligos mit erhöhter Resistenz gegen Nukleasedegradation verwendet.

Locked Nucleic Acid Phosphoramidite: Werden für die Synthese von Oligos mit hoher Bindungsaffinität und Spezifität verwendet.

This compound zeichnet sich durch seine Fähigkeit aus, 5-Methylcytosin in RNA-Stränge zu integrieren, was es besonders wertvoll für Studien zur RNA-Stabilität und epigenetischen Regulation macht.

Biologische Aktivität

Ac-rC phosphoramidite, a derivative of ribonucleic acid (RNA), is utilized extensively in the synthesis of oligonucleotides. This compound has garnered attention due to its unique properties and potential applications in molecular biology and therapeutic development. This article delves into the biological activity of Ac-rC phosphoramidite, focusing on its synthesis, coupling efficiency, and applications in various studies.

Overview of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is characterized by the acetylation of the ribose moiety of cytidine. The compound is primarily used as a building block in the synthesis of RNA oligonucleotides, where its incorporation can enhance stability and modify biological activity.

Key Features

- CAS Number : 121058-88-6

- Purity : Typically greater than 99%, assessed via 31P-NMR and RP-HPLC analysis.

- Protection Groups : The 2'-OH group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent degradation during synthesis .

Synthesis and Coupling Efficiency

The synthesis of Ac-rC phosphoramidite involves several steps, including the protection of the nucleobase and ribose hydroxyl groups. The coupling efficiency is critical for successful oligonucleotide synthesis:

- Coupling Agents : It is commonly activated using ethylthio-tetrazole (ETT) or benzylthio-tetrazole (BTT), with recommended coupling times varying based on the activator used.

- Efficiency : Coupling efficiencies can exceed 97% under optimal conditions, although steric hindrance from the protecting groups may limit this value .

Biological Activity

The biological activity of Ac-rC phosphoramidite can be evaluated through various studies that highlight its role in RNA synthesis and functionality:

1. Nuclease Resistance

Ac-rC phosphoramidite contributes to increased nuclease resistance in synthesized RNA oligonucleotides. This property is crucial for therapeutic applications where oligonucleotides must remain intact in biological environments .

2. Hybridization Affinity

The incorporation of Ac-rC into RNA sequences enhances hybridization affinities, which is essential for applications in diagnostics and therapeutics. The modified RNA exhibits improved binding characteristics with complementary strands, facilitating more effective gene silencing and molecular recognition .

3. Case Studies

Several studies have demonstrated the utility of Ac-rC phosphoramidite in practical applications:

- Study on RNA Interference : Research indicated that oligonucleotides synthesized with Ac-rC showed enhanced efficacy in gene silencing compared to unmodified counterparts, highlighting its potential in therapeutic interventions against diseases .

- Synthesis of Structured RNAs : A study explored the use of Ac-rC phosphoramidite in synthesizing structured RNAs with terminal modifications. These modifications allowed for site-specific labeling and functionalization, paving the way for advanced applications in RNA-based technologies .

Data Table: Comparison of Phosphoramidites

| Feature | Ac-rC Phosphoramidite | Standard Phosphoramidites |

|---|---|---|

| Purity | >99% | >99% |

| Coupling Efficiency | >97% (optimal) | Varies by type |

| Nuclease Resistance | High | Moderate |

| Hybridization Affinity | Enhanced | Standard |

| Common Applications | Therapeutics, Diagnostics | Research, Therapeutics |

Eigenschaften

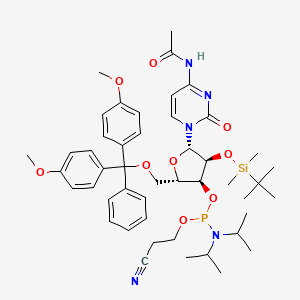

IUPAC Name |

N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-ZYRNLWDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743122 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121058-88-6 | |

| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-O-[tert-butyl(dimethyl)silyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-beta-L-ribofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.